methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate
Overview
Description
Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H30N4O4S3 and its molecular weight is 522.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.14291897 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Microwave-Assisted Synthesis : Tetrahydrobenzo[b]thiophene derivatives, which are structurally similar to the compound , have been synthesized using microwave irradiation. This process includes reactions with primary and secondary amines, leading to various derivatives like carboxamide and benzamide (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Thienopyrimidine Synthesis : The Gewald thiophenes, which are chemically related, have been used to study novel transformations for thienopyrimidine synthesis. This demonstrates the compound's potential as a precursor for more complex structures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Applications in Medicinal Chemistry
Inhibitory Activity : Derivatives like 2-(diethylamino)thieno1,3ŏxazin-4-ones have been studied for their inhibitory activity toward human leukocyte elastase, indicating potential medicinal applications (Gütschow et al., 1999).
Anticancer Properties : Some thiophene and benzothiophene derivatives, which are structurally related, have shown significant anti-proliferative activity against various tumor cell lines, suggesting the potential for anticancer applications (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Chemical Stability and Reactions
Chemical Stability : The study of related compounds shows that the stability of certain derivatives can be significant, which is a crucial factor in pharmaceutical applications and synthetic chemistry (Gütschow et al., 1999).
Solution-phase Synthesis : Research on related compounds has also explored solution-phase synthesis methods, which are relevant for the efficient production and purification of complex organic molecules (Vedejs & Kongkittingam, 2000).
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)carbamothioylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S3/c1-5-27(6-2)21(29)18-13(3)17(22(30)31-4)20(34-18)24-23(32)26-25-19(28)16-12-14-10-8-7-9-11-15(14)33-16/h12H,5-11H2,1-4H3,(H,25,28)(H2,24,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQRJPLDBXCLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)NNC(=O)C2=CC3=C(S2)CCCCC3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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